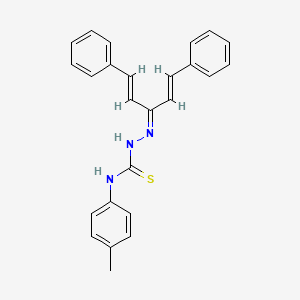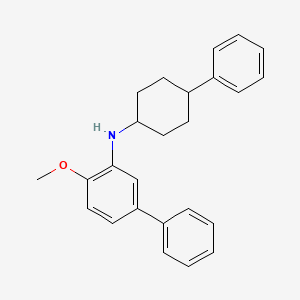![molecular formula C18H18BrN3O4 B5130881 1-[(4-bromophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5130881.png)
1-[(4-bromophenoxy)acetyl]-4-(4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromophenoxy)acetyl]-4-(4-nitrophenyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to act on various receptors in the brain, including dopamine, serotonin, and adrenergic receptors. It has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
1-[(4-bromophenoxy)acetyl]-4-(4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the induction of apoptosis in cancer cells, and the inhibition of bacterial and fungal growth. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-bromophenoxy)acetyl]-4-(4-nitrophenyl)piperazine in lab experiments is its potent therapeutic effects in various fields. It is also relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, one limitation is that its exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1-[(4-bromophenoxy)acetyl]-4-(4-nitrophenyl)piperazine. One direction is to further elucidate its mechanism of action, which may lead to the development of more potent therapeutic agents. Another direction is to investigate its potential applications in other fields, such as immunology and cardiovascular disease. Additionally, further studies on its pharmacokinetics and toxicity may be necessary for its development as a therapeutic agent.
Métodos De Síntesis
1-[(4-bromophenoxy)acetyl]-4-(4-nitrophenyl)piperazine can be synthesized through various methods, including the reaction of 4-bromophenol with acetyl chloride to form 4-bromophenyl acetate, followed by a reaction with 4-nitrophenylpiperazine in the presence of a base. Another method involves the reaction of 4-bromophenylpiperazine with 4-nitrobenzoyl chloride in the presence of a base. Both methods result in the formation of 1-[(4-bromophenoxy)acetyl]-4-(4-nitrophenyl)piperazine.
Aplicaciones Científicas De Investigación
1-[(4-bromophenoxy)acetyl]-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer, and infectious diseases. In neuroscience, this compound has been shown to have potent antipsychotic effects, as well as anxiolytic and antidepressant properties. In cancer research, 1-[(4-bromophenoxy)acetyl]-4-(4-nitrophenyl)piperazine has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In infectious disease research, this compound has been shown to have antibacterial and antifungal properties.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O4/c19-14-1-7-17(8-2-14)26-13-18(23)21-11-9-20(10-12-21)15-3-5-16(6-4-15)22(24)25/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEILHQGIQKOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5130804.png)
![2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B5130830.png)
![4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5130837.png)
![N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5130838.png)

![5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5130842.png)
![4-(2-methoxyethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5130850.png)
![2-chloro-N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5130851.png)
![3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5130860.png)



![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-[(1-methyl-1H-indol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5130914.png)
